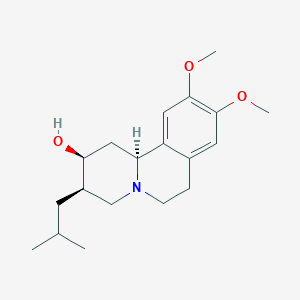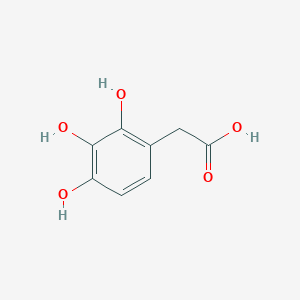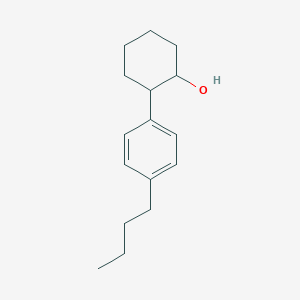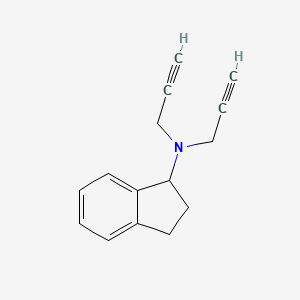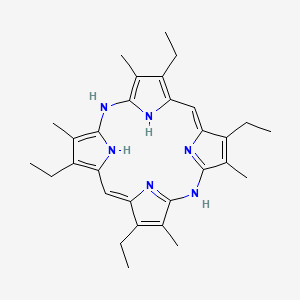
2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine is a synthetic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes ethyl and methyl groups attached to the porphyrin ring, as well as nitrogen atoms at specific positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of functionalized porphyrin derivatives.
科学的研究の応用
2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in mimicking natural porphyrins, which are essential for biological processes like oxygen transport and electron transfer.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the development of sensors and materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine involves its ability to interact with various molecular targets and pathways. The compound’s structure allows it to bind to metal ions, facilitating electron transfer and redox reactions. This property is crucial for its catalytic activity and potential therapeutic applications.
類似化合物との比較
Similar Compounds
2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-porphine: Similar structure but lacks the nitrogen atoms at specific positions.
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine: Contains additional ethyl groups, leading to different electronic properties.
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphine: Similar structure but with different positions of ethyl and methyl groups.
Uniqueness
The uniqueness of 2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine lies in its specific arrangement of ethyl and methyl groups, as well as the presence of nitrogen atoms. These features contribute to its distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C30H38N6 |
|---|---|
分子量 |
482.7 g/mol |
IUPAC名 |
5,9,15,19-tetraethyl-4,10,14,20-tetramethyl-2,12,21,22,23,24-hexazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3(24),4,6,8,10,13,15,17,19-decaene |
InChI |
InChI=1S/C30H38N6/c1-9-19-15(5)27-31-23(19)13-24-20(10-2)16(6)29(32-24)36-30-18(8)22(12-4)26(34-30)14-25-21(11-3)17(7)28(33-25)35-27/h13-14,31,33,35H,9-12H2,1-8H3,(H,32,34,36) |
InChIキー |
SNGNQUCRNXSMFY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C(N3)NC4=C(C(=C(N4)C=C5C(=C(C(=N5)N2)C)CC)CC)C)C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


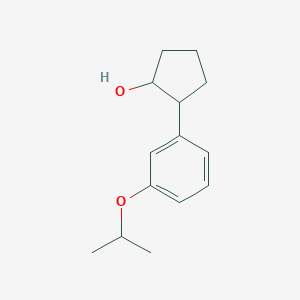
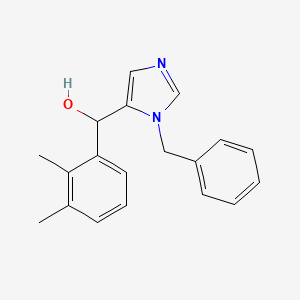
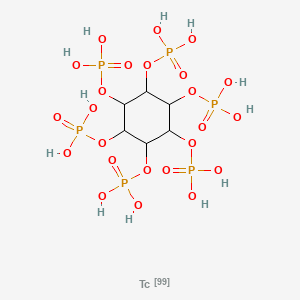
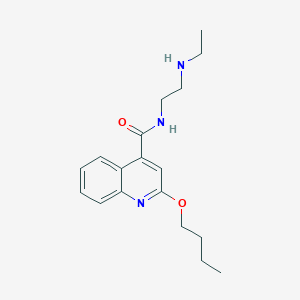

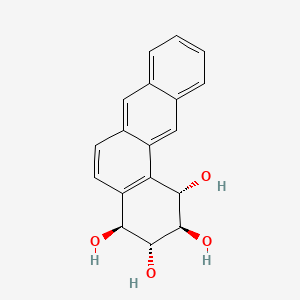
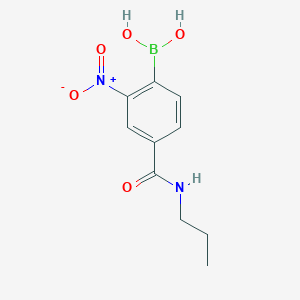
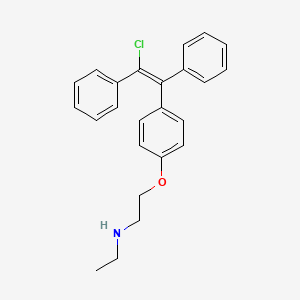
![[(2R,6S)-6-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-(2,2-dimethylpropanoyloxy)-16-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] 2,2-dimethylpropanoate](/img/structure/B13407529.png)
